3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid
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Overview
Description
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid can be achieved through several methods. One common approach involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . This method is known for its stereoselectivity and chemoselectivity, making it a preferred choice for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: A closely related compound with similar structural features.
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: Another derivative with a methyl group instead of a propanoic acid group.
Uniqueness
3-(4,5,6,7-T
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H14O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h7H,1-6H2,(H,12,13) |
InChI Key |
HOXKBXLAAAYSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CCC(=O)O |
Origin of Product |
United States |
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